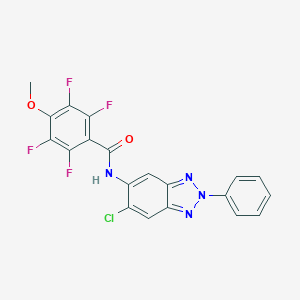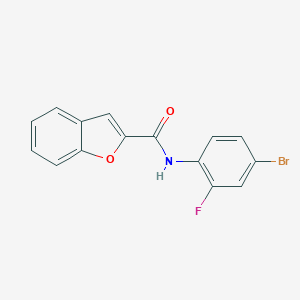![molecular formula C20H21F3N2O4 B250817 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B250817.png)
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
TAK-659 selectively binds to the active site of 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and inhibits its activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. This results in the suppression of B-cell proliferation, survival, and migration, as well as the modulation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as reduce the production of pro-inflammatory cytokines in autoimmune diseases. In addition, TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and immunotherapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its selectivity for 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects and toxicity. However, the efficacy of TAK-659 may vary depending on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify biomarkers that can predict response to treatment.
Orientations Futures
For TAK-659 include the evaluation of its efficacy in combination with other targeted therapies and immunotherapies, as well as the identification of biomarkers that can predict response to treatment. In addition, the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored. Finally, the potential use of TAK-659 in the treatment of other B-cell malignancies and autoimmune diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the condensation of 2,4-dimethoxybenzoic acid with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, TAK-659 has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
Formule moléculaire |
C20H21F3N2O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4/c1-27-14-4-5-15(18(12-14)28-2)19(26)24-16-11-13(20(21,22)23)3-6-17(16)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
Clé InChI |
ZDGPKTPQISZEJC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
